Zinc, bromo-2-propenyl-

概要

説明

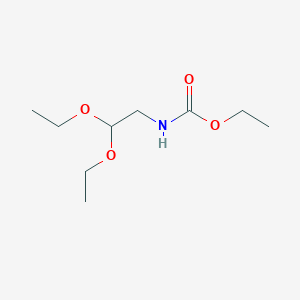

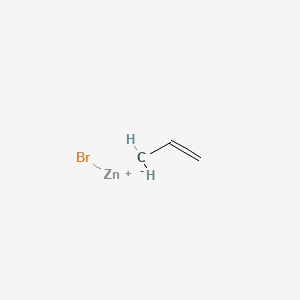

“Zinc, bromo-2-propenyl-” is a chemical compound with the molecular formula C3H5BrZn and a molecular weight of 186.4 g/mol .

Molecular Structure Analysis

The molecular structure of “Zinc, bromo-2-propenyl-” has been analyzed in various studies . For instance, a study on copper (II) and zinc (II) complexes derived from 5-Bromo-2- ( (Cyclopropylimino)Methyl)Phenol confirmed the structures of the complexes through single crystal X-ray structure determination .

Chemical Reactions Analysis

While specific chemical reactions involving “Zinc, bromo-2-propenyl-” are not available, there are studies on related zinc compounds. For example, a study discusses the use of 2-(5-bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS) for the repetitive determination of zinc .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Zinc, bromo-2-propenyl-” include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .

科学的研究の応用

Spectrophotometric Detection of Zinc

Homsher and Zak (1985) investigated two complexometric reagents, including 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP), for the colorimetry of serum zinc. Br-PADAP showed potential for trace-metal determinations due to its high molar absorptivity, although its water solubility was limited. Another reagent, 5-BR-PAPS, was deemed more suitable for routine zinc determinations because of its water solubility and even higher molar absorptivity. This work indicates the relevance of bromo-2-propenyl derivatives in developing sensitive assays for zinc in biological samples (Homsher & Zak, 1985).

α-Hydroxyallylation Reactions

Lombardo et al. (2004) explored the α-hydroxyallylation of the Garner aldehyde using 3-bromo-propenyl acetate in the presence of zinc or indium metal. This research highlighted an environmentally friendly approach to chemical synthesis, emphasizing the role of zinc in promoting reactions that are important for developing pharmaceuticals and other organic compounds. The study focused on the stereoselectivity of the reactions and their environmental impact, demonstrating the versatility of zinc and its compounds in organic synthesis (Lombardo et al., 2004).

Zinc in Ligand Discovery and Biomedical Applications

Irwin et al. (2012) discussed ZINC, a free public resource for ligand discovery, containing millions of molecules for biological research. This database facilitates the identification of compounds, including those with zinc, for use in various scientific and biomedical applications. It underscores the importance of zinc in drug discovery and the broader chemical biology field (Irwin et al., 2012).

Zinc Oxide Nanoparticles in Biomedicine

Jiang et al. (2018) reviewed the synthesis and advances of Zinc Oxide Nanoparticles (ZnO NPs) in biomedical fields, highlighting their biocompatibility, economic, and low toxicity. ZnO NPs have shown promising potential in anticancer, antibacterial fields, antidiabetic treatment, and bioimaging, illustrating the expanding role of zinc and its compounds in nanomedicine and therapeutic applications (Jiang et al., 2018).

Coordination Polymers for Selective Sorption and Sensing

Hua et al. (2015) synthesized novel zinc(II) coordination polymers using 2-bromo-1,4-benzenedicarboxylic acid and other ligands, demonstrating their application in selective CO2 sorption and acetone detection via fluorescence quenching. This research provides insight into the utility of zinc-based materials in environmental monitoring and gas separation technologies (Hua et al., 2015).

作用機序

Target of Action

It’s worth noting that zinc-based compounds generally interact with a wide range of molecular targets, including enzymes and proteins, where zinc acts as an essential cofactor .

Mode of Action

A study on alkyl 2-(bromozinc)acylates, which are related compounds, suggests an anion-radical reaction mechanism . In this process, electron transfer from α-carbanion to N-halodiethylamine leads to α-(alkoxycarbonyl)alkyl radical and N-halodiethylamine anion radicals . This mechanism might provide some insights into the potential interactions of bromozinc(1+);prop-1-ene with its targets.

Biochemical Pathways

Zinc ions are known to play a crucial role in numerous biochemical pathways, including signal transduction processes and acting as an essential cofactor for many proteins and enzymes .

Result of Action

Zinc-based compounds are known to have a wide range of effects, including immune modulation, anti-inflammatory, and anti-oxidant activities .

Action Environment

Factors such as ph, temperature, and the presence of other ions can potentially influence the action of zinc-based compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

bromozinc(1+);prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZNQHOVHYLYHY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447626 | |

| Record name | Zinc, bromo-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18925-10-5 | |

| Record name | Zinc, bromo-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)